Pyridinium chlorochromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.

Mecanismo De Acción

Target of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.

Mode of Action

It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.

Pharmacokinetics

Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .

Result of Action

The result of the action of Pyridine; Trioxochromium; Hydrochloride is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.

Action Environment

The action of Pyridine; Trioxochromium; Hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .

Actividad Biológica

Pyridinium chlorochromate (PCC) is a versatile reagent widely used in organic synthesis, particularly for the selective oxidation of alcohols to carbonyl compounds. This article explores the biological activity of PCC, focusing on its mechanisms of action, applications in biological systems, and associated safety concerns.

Chemical Structure and Properties

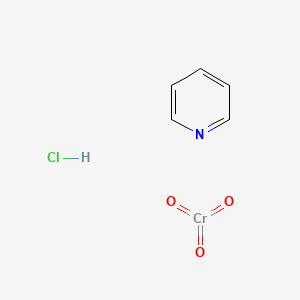

PCC is a yellow-orange salt with the chemical formula [C5H5NH]+[CrO3Cl]−. It consists of a pyridinium cation and a tetrahedral chlorochromate anion. The reagent is known for its selective oxidation capabilities, which are crucial in various synthetic pathways.

The primary biological activity of PCC revolves around its role as an oxidizing agent. The oxidation process typically involves the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. The reaction can be summarized as follows:

This reaction is notable for its selectivity, minimizing over-oxidation to carboxylic acids, which is a common issue with other oxidants such as potassium permanganate .

Kinetics of Oxidation

Research has shown that the kinetics of PCC-mediated oxidation reactions are first-order with respect to both the alcohol and the oxidant concentration. Acid catalysis enhances the reaction rate, indicating that PCC's activity can be influenced by environmental pH . Notably, a kinetic isotope effect of kH/kD=5.71 was observed for ethanol at 303 K, suggesting significant involvement of hydrogen in the rate-determining step .

Biological Applications

PCC has been employed in various biological contexts:

- Synthesis of Bioactive Compounds : PCC is utilized in synthesizing compounds with potential biological activity. For example, it has been used to oxidize triterpenes like lupeol to lupenone, which exhibits anti-inflammatory properties.

- Antimicrobial Activity : A study evaluating the antimicrobial potential of compounds synthesized using PCC showed that certain dimeric esters derived from glycerol exhibited inhibitory effects against Candida albicans and Candida parapsilosis, reducing their growth by 49% and 68%, respectively. However, these compounds displayed hemolytic activity, limiting their application in intravenous therapies .

Case Studies

- Kinetics Study : A detailed investigation into the kinetics of alcohol oxidation revealed that the reaction rate is significantly affected by substrate concentration and acidity. The study demonstrated a linear relationship between log absorbance and time for over 80% of the reaction, confirming first-order kinetics with respect to both PCC and substrate concentration .

- Oxidation Products : Research into minor oxidation products formed from tetrahydrofuran compounds during PCC treatment provided insights into its reactivity profile. The study identified various oxygenated products, including spiroketals and lactones, suggesting that PCC can facilitate complex transformations beyond simple alcohol oxidation .

Safety and Toxicity

Despite its utility, PCC poses significant safety concerns due to its toxicity, particularly as a hexavalent chromium compound. Exposure can lead to serious health risks, necessitating careful handling and disposal practices. Alternatives with lower toxicity profiles are often recommended when possible .

Summary Table: Key Properties and Findings

| Property/Aspect | Details |

|---|---|

| Chemical Formula | [C5H5NH]+[CrO3Cl]− |

| Primary Use | Selective oxidation of alcohols |

| Kinetics | First-order reaction with respect to alcohol and PCC |

| Antimicrobial Activity | Reduces growth of Candida species |

| Safety Concerns | Toxicity associated with hexavalent chromium |

Aplicaciones Científicas De Investigación

Key Applications

-

Selective Oxidation of Alcohols

PCC is predominantly used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This selectivity is crucial as it allows for the preservation of other functional groups within complex molecules.The reaction typically proceeds under mild conditions, making it suitable for sensitive substrates .Substrate Type Product Reaction Conditions Primary Alcohol Aldehyde PCC in dichloromethane at room temp Secondary Alcohol Ketone PCC in dichloromethane at room temp Allylic Alcohol Enone PCC in aqueous medium -

Oxidation of Amino Acids

Recent studies have demonstrated the efficacy of PCC in oxidizing amino acids such as leucine and methionine. For instance, the oxidation of leucine in an acidic DMF-water medium showed first-order kinetics concerning both leucine and PCC concentrations . This indicates that PCC can effectively modify amino acids, which is valuable in peptide synthesis. -

Synthesis of Carbonyl Compounds from Alcohols

PCC has been employed to convert various alcohols into carbonyl compounds, which are essential intermediates in organic synthesis. The versatility of PCC allows for the oxidation of diverse substrates, including cyclic and acyclic alcohols, leading to a range of carbonyl products . -

Functional Group Transformations

Beyond alcohol oxidation, PCC has been utilized for various functional group transformations, including:

Case Study 1: Oxidation Kinetics of Leucine

A detailed kinetic study on the oxidation of leucine using PCC revealed that the reaction rate increased with higher acidity levels, indicating that protonated chromium species play a critical role in the mechanism . This study highlights the importance of reaction conditions in optimizing yields.

Case Study 2: Synthesis of Tetranolactonyl Aldehydes

Research conducted on penta-tetrahydrofuran compounds demonstrated that PCC could selectively oxidize these substrates to yield tetranolactonyl aldehydes under controlled conditions. The isolation of oxygenated products supports its utility in synthesizing complex organic molecules .

Advantages and Limitations

Advantages:

- High selectivity for aldehyde formation from primary alcohols.

- Mild reaction conditions suitable for sensitive substrates.

- Versatile applications beyond alcohol oxidation.

Limitations:

- Toxicity concerns associated with chromium compounds.

- Tedious workup procedures post-reaction can complicate purification processes.

Propiedades

Número CAS |

26299-14-9 |

|---|---|

Fórmula molecular |

C5H6ClCrNO3 |

Peso molecular |

215.55 g/mol |

Nombre IUPAC |

hydron;pyridine;trioxochromium;chloride |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

Clave InChI |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

SMILES canónico |

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-] |

Sinónimos |

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.